Cas no 92993-40-3 (2-N-(3-Aminopropyl)-amino-5-bromopyridine)

2-N-(3-Aminopropyl)-amino-5-bromopyridine is a brominated pyridine derivative featuring a 3-aminopropylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both amino and bromo functional groups enhances its reactivity, enabling selective modifications such as nucleophilic substitutions or metal-catalyzed cross-coupling reactions. Its structural flexibility makes it valuable for constructing heterocyclic frameworks or chelating ligands. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its well-defined reactivity profile and bifunctional nature contribute to its utility in targeted synthetic applications.
2-N-(3-Aminopropyl)-amino-5-bromopyridine structure
92993-40-3 structure
Product Name:2-N-(3-Aminopropyl)-amino-5-bromopyridine
CAS No:92993-40-3
MF:C8H12BrN3
MW:230.10498046875
MDL:MFCD07784021
CID:801104
PubChem ID:10728144
Update Time:2025-08-05

2-N-(3-Aminopropyl)-amino-5-bromopyridine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine,N1-(5-bromo-2-pyridinyl)-
    • 2-N-(3-AMINOPROPYL)-AMINO-5-BROMOPYRIDINE
    • N'-(5-bromopyridin-2-yl)propane-1,3-diamine
    • 2-(3-aminopropylamino)-5-bromopyridine
    • 3-(5-bromopyrid-2-ylamino)propylamine
    • N-(3-aminopropyl)-5-bromopyridin-2-amine
    • N-(5-Bromo-2-pyridinyl)-1,3-propanediamine
    • N-1-(5-bromopyrid-2-yl)propane-1,3-diamine
    • 1,3-Propanediamine, N-(5-bromo-2-pyridinyl)- (9CI)
    • N1-(5-Bromo-2-pyridinyl)-1,3-propanediamine (ACI)
    • N1-(5-Bromopyridin-2-yl)propane-1,3-diamine
    • AKOS000178634
    • MFCD07784021
    • CS-0170821
    • SCHEMBL10632091
    • CJPNRBHTHRCYQX-UHFFFAOYSA-N
    • AS-35965
    • NCGC00185825-01
    • 2-N-(3-Aminopropyl)amino-5-bromopyridine
    • EN300-1232089
    • n-(3-aminopropyl)-n-(5-bromopyridin-2-yl)amine
    • 92993-40-3
    • CHEMBL2362069
    • n1-(5-bromo-pyridin-2-yl)-propane-1,3-diamine
    • DTXSID70444058
    • 2-N-(3-Aminopropyl)-amino-5-bromopyridine
    • MDL: MFCD07784021
    • Inchi: 1S/C8H12BrN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12)
    • InChI Key: CJPNRBHTHRCYQX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(NCCCN)=NC=1

Computed Properties

  • Exact Mass: 229.02100
  • Monoisotopic Mass: 229.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • Density: 1.484
  • Boiling Point: 340.2°Cat760mmHg
  • Flash Point: 159.5°C
  • Refractive Index: 1.62
  • PSA: 50.94000
  • LogP: 2.37810

2-N-(3-Aminopropyl)-amino-5-bromopyridine Security Information

2-N-(3-Aminopropyl)-amino-5-bromopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-N-(3-Aminopropyl)-amino-5-bromopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  18 h, reflux
Reference
Non-iminosugar glucocerebrosidase small molecule chaperones
Marugan, Juan Jose; Huang, Wenwei; Motabar, Omid; Zheng, Wei; Xiao, Jingbo; et al, MedChemComm, 2012, 3(1), 56-60

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ;  18 h, reflux
Reference
Preparation of thioureas and guanidines as somatostatin agonists and antagonists
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Non-basic histamine H1-antagonists. I. Synthesis and biological evaluation of some substituted 2-(2-pyridylaminoalkylamino)pyrimidones and related compounds
Ife, Robert J.; Catchpole, Keith W.; Durant, Graham J.; Ganellin, C. Robin; Harvey, Carol A.; et al, European Journal of Medicinal Chemistry, 1989, 24(3), 249-57

Production Method 4

Reaction Conditions
Reference
Discovery of a Novel Non-Peptide Somatostatin Agonist with SST4 Selectivity
Ankersen, Michael; Crider, Michael; Liu, Shengquan; Ho, Bin; Andersen, Henrik S.; et al, Journal of the American Chemical Society, 1998, 120(7), 1368-1373

Production Method 5

Reaction Conditions
Reference
Pyridine derivatives
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: 1,3-Propanediamine ;  18 h, reflux
Reference
Use of pyridinylaminoalkyl- and imidazolylalkyl-substituted thioureas, isothioureas, and guanidines as somatostatin agonists and antagonists, for treating diseases related to the eye
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ;  18 h, reflux
Reference
Preparation of thioureas as somatostatin agonists and antagonists for treating diseases related to the eye
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Pyridine Solvents: Ethylenediamine ;  18 h, reflux
Reference
Nonpeptide Somatostatin Agonists with sst4 Selectivity: Synthesis and Structure-Activity Relationships of Thioureas
Liu, Shenquan; Tang, Cheng; Ho, Bin; Ankersen, Michael; Stidsen, Carsten E.; et al, Journal of Medicinal Chemistry, 1998, 41(24), 4693-4705

Production Method 9

Reaction Conditions
1.1 Solvents: Pyridine ;  reflux
Reference
Somatostatin receptor subtype 4 (sst4) ligands: Synthesis and evaluation of indol-3-yl- and 2-pyridyl-thioureas
Crider, A. M.; Liu, S.; Li, T.; Mahajan, S.; Ankersen, M.; et al, Letters in Drug Design & Discovery, 2004, 1(1), 84-87

Production Method 10

Reaction Conditions
Reference
Aminopyrimidinone derivatives as histamine H1-antagonists
, European Patent Organization, , ,

2-N-(3-Aminopropyl)-amino-5-bromopyridine Raw materials

2-N-(3-Aminopropyl)-amino-5-bromopyridine Preparation Products

2-N-(3-Aminopropyl)-amino-5-bromopyridine Suppliers

Amadis Chemical Company Limited
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:01
Price ($):527.0/1440.0
Email:sales@amadischem.com

2-N-(3-Aminopropyl)-amino-5-bromopyridine Related Literature

Additional information on 2-N-(3-Aminopropyl)-amino-5-bromopyridine

Introduction to 2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3)

2-N-(3-Aminopropyl)-amino-5-bromopyridine, identified by its CAS number 92993-40-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This pyridine derivative features a bromine substituent at the 5-position and an amine group linked to a propyl chain, making it a versatile intermediate in the development of various biologically active molecules.

The compound's unique structural attributes position it as a valuable building block for medicinal chemists. The presence of both amino and bromine functionalities allows for diverse chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and further derivatization to create more complex structures. These properties make it particularly useful in the synthesis of small-molecule inhibitors targeting specific biological pathways.

In recent years, there has been growing interest in exploring the potential of halogenated pyridines as pharmacophores. Studies have demonstrated that such compounds can exhibit potent activity against a range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The bromine atom in 2-N-(3-Aminopropyl)-amino-5-bromopyridine serves as an excellent handle for further functionalization, enabling the construction of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the bromine atom and the nucleophilic nature of the amine group, researchers have synthesized several potent kinase inhibitors derived from 2-N-(3-Aminopropyl)-amino-5-bromopyridine. These inhibitors have shown promising activity in preclinical studies, highlighting their potential as leads for new therapeutic agents.

The compound has also been explored in the context of antiviral research. The pyridine scaffold is a common motif in many antiviral drugs due to its ability to interact with viral proteins and disrupt replication cycles. Researchers have utilized 2-N-(3-Aminopropyl)-amino-5-bromopyridine as a starting point to develop novel antiviral agents targeting RNA viruses. Preliminary findings suggest that derivatives of this compound can inhibit viral polymerase activity, offering a new strategy for combating emerging viral threats.

In addition to its applications in drug discovery, 2-N-(3-Aminopropyl)-amino-5-bromopyridine has found utility in materials science. Its ability to undergo cross-coupling reactions with various organic substrates makes it a valuable precursor for synthesizing conjugated polymers and organic semiconductors. These materials are increasingly used in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their excellent optoelectronic properties.

The synthesis of 2-N-(3-Aminopropyl)-amino-5-bromopyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. The process often begins with bromination at the 5-position followed by nucleophilic substitution with 3-aminopropylamine. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or modify existing ones.

The purity and quality of 2-N-(3-Aminopropyl)-amino-5-bromopyridine are crucial for its applications in pharmaceutical research. High-purity samples are essential for accurate structure-activity relationship studies and for ensuring the reproducibility of experimental results. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to characterize the compound and confirm its identity.

The growing body of research on halogenated pyridines underscores their importance as pharmacological tools. As our understanding of these compounds evolves, new synthetic strategies and applications will continue to emerge. The versatility of 2-N-(3-Aminopropyl)-amino-5-bromopyridine, particularly its reactivity towards cross-coupling reactions and its ability to serve as a scaffold for drug design, ensures its continued relevance in both academic and industrial settings.

In conclusion, 2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, including kinase inhibitors and antiviral agents. As research progresses, this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced materials.

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Amadis Chemical Company Limited
(CAS:92993-40-3)2-N-(3-Aminopropyl)-amino-5-bromopyridine
A13823
Purity:99%/99%
Quantity:1g/5g
Price ($):527.0/1440.0
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